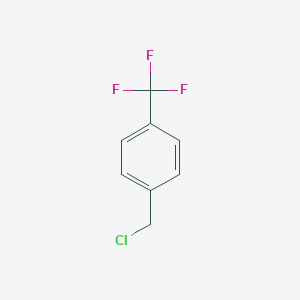

4-(Trifluoromethyl)benzyl chloride

Overview

Description

SB-334867 is a selective non-peptide antagonist of the orexin receptor subtype OX1. It was the first compound developed with high selectivity for OX1 over OX2 receptors, showing around 50 times selectivity . This compound has been instrumental in studying the orexinergic regulation of various physiological processes, including appetite, sleep, and addiction .

Mechanism of Action

Target of Action

4-(Trifluoromethyl)benzyl chloride is an organic intermediate . It is primarily used in the synthesis of novel series of dithiocarbamates . Dithiocarbamates are a class of compounds that have a wide range of applications, including use as fungicides in agriculture .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can react with sodium salts of N,N-disubstituted dithiocarbamic acids to produce a series of dithiocarbamates . The trifluoromethyl group in the compound can enhance the reactivity and selectivity of these reactions .

Biochemical Pathways

For example, some dithiocarbamates inhibit the enzyme alcohol dehydrogenase, disrupting the metabolism of alcohol .

Result of Action

The molecular and cellular effects of this compound depend on the specific reactions it undergoes and the compounds it helps synthesize. For instance, when used to synthesize dithiocarbamates, the resulting compounds can have various effects, such as fungicidal activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is sensitive to moisture, and contact with water can lead to the release of toxic gases . Therefore, it should be stored in a dry, dark place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-334867 involves the formation of a urea derivative. The key steps include the reaction of 1,5-naphthyridin-4-amine with 2-methylbenzoxazole-6-carbonyl chloride to form the desired urea compound . The reaction conditions typically involve the use of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for SB-334867 are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

SB-334867 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amine and urea moieties .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of SB-334867 include bases like triethylamine, solvents like dichloromethane, and acylating agents such as carbonyl chlorides .

Major Products

The major product formed from the synthesis of SB-334867 is the urea derivative itself. Further reactions can lead to various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

SB-334867 has been extensively used in scientific research to study the role of orexin receptors in various physiological processes . Some of its key applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to SB-334867 include:

Almorexant: Another orexin receptor antagonist with a broader spectrum of activity, affecting both OX1 and OX2 receptors.

Suvorexant: A dual orexin receptor antagonist used clinically for the treatment of insomnia.

Lemborexant: Another dual orexin receptor antagonist with similar applications to suvorexant.

Uniqueness

SB-334867 is unique in its high selectivity for the OX1 receptor over the OX2 receptor, making it a valuable tool for studying the specific roles of OX1 in various physiological processes . Its ability to cross the blood-brain barrier and produce significant effects in animal models further highlights its importance in research .

Biological Activity

4-(Trifluoromethyl)benzyl chloride is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl carbon. This compound has gained attention in medicinal chemistry due to its unique electronic properties imparted by the trifluoromethyl moiety, which can enhance biological activity and selectivity in various applications, particularly in anticancer research.

The trifluoromethyl group () is known for its electron-withdrawing characteristics, which can significantly influence the reactivity and biological interactions of organic compounds. The presence of this group can enhance lipophilicity and metabolic stability, making compounds more effective as drug candidates.

Anticancer Properties

Recent studies have highlighted the potential of 4-(trifluoromethyl)benzyl derivatives in anticancer applications. For instance, a compound related to this compound, specifically 1-[3-(trifluoromethyl)benzyl]urea (BPU), exhibited significant anticancer activity against various cell lines, including MCF-7 and Jurkat cells. The IC50 values for BPU were found to be 8.47 µM and 4.64 µM respectively, indicating potent cytotoxic effects (Table 1) .

Table 1: Anticancer Activity of BPU

| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 20 µM (72h) |

|---|---|---|---|

| MCF-7 | 8.47 | 16.36 | 15.05 |

| Jurkat | 4.64 | 40.11 | 6.01 |

Additionally, BPU was shown to inhibit cell proliferation effectively and alter cell cycle progression, particularly causing an accumulation of cells in the sub-G1 phase, indicative of apoptosis .

Mechanistic Insights

The mechanism of action for compounds containing the trifluoromethyl group has been linked to their interaction with specific proteins involved in cancer progression. For example, BPU demonstrated significant binding affinity towards matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor invasion and metastasis . Computational docking studies revealed binding energies of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting a strong potential for therapeutic application.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves halogenation reactions where benzyl derivatives are treated with trifluoromethylating agents. The introduction of the trifluoromethyl group has been shown to enhance selectivity in various chemical reactions, such as glycosylation processes .

Table 2: Selectivity Enhancement via Trifluoromethyl Substitution

| Compound | Selectivity Ratio (cis/trans) |

|---|---|

| Benzyl | 14:1 |

| 4-Trifluoromethylbenzyl | 34:1 |

This enhanced selectivity is attributed to the electronic effects of the trifluoromethyl group, which stabilizes certain transition states during chemical reactions .

Case Studies

Several case studies have explored the biological implications of trifluoromethylated compounds:

- Anticancer Activity : A study demonstrated that derivatives like BPU not only inhibited cell growth but also downregulated key oncogenes involved in cancer pathways such as EGFR and KRAS in A549 lung cancer cells .

- Selectivity in Synthesis : Research indicated that the incorporation of trifluoromethyl groups into glycosyl donors significantly improved reaction outcomes and product selectivity compared to non-fluorinated counterparts .

Properties

IUPAC Name |

1-(chloromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHDHQVROPEJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239870 | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-99-1 | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)benzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-(trifluoromethyl)benzyl chloride utilized in the synthesis of dithiocarbamates, and what structural information about the resulting compounds was obtained?

A1: this compound serves as a key starting material in the synthesis of a series of novel dithiocarbamates. The synthesis involves reacting this compound with various sodium salts of N,N-disubstituted dithiocarbamic acids []. This reaction yields a diverse library of dithiocarbamate derivatives, expanding the structural diversity for exploring their biological activities.

Q2: What is the significance of evaluating these novel dithiocarbamates for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

A2: Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. These enzymes break down the neurotransmitter acetylcholine, which is crucial for learning and memory. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, potentially alleviating the cognitive decline associated with Alzheimer's disease [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.